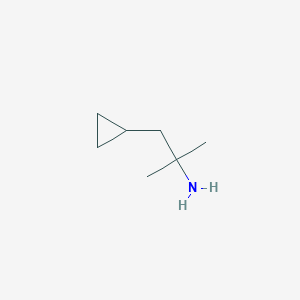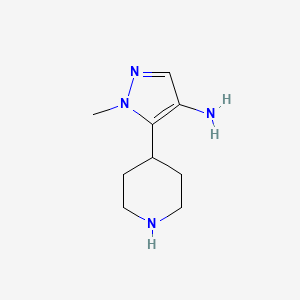
2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid is a fluorinated amino acid with a molecular formula of C10H20FNO2. This compound is notable for its unique structure, which includes a fluoropropyl group attached to the amino acid backbone. The presence of the fluorine atom imparts distinct chemical properties, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable amino acid precursor with a fluorinated alkyl halide. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the amino group, followed by the addition of the fluorinated alkyl halide under controlled conditions to ensure selective alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Production of alcohols or amines.
Substitution: Generation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders, owing to its ability to modulate neurotransmitter receptors.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atom enhances the compound’s binding affinity and selectivity for these receptors, modulating their activity and influencing various physiological processes. The compound’s effects are mediated through pathways involving neurotransmitter release, receptor activation, and downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-chloropropyl)-4-methylpentanoic acid
- 2-Amino-2-(3-bromopropyl)-4-methylpentanoic acid
- 2-Amino-2-(3-iodopropyl)-4-methylpentanoic acid
Uniqueness
2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability, lipophilicity, and binding affinity for molecular targets, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C9H18FNO2 |
|---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
2-amino-2-(3-fluoropropyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C9H18FNO2/c1-7(2)6-9(11,8(12)13)4-3-5-10/h7H,3-6,11H2,1-2H3,(H,12,13) |
InChI Key |
BAVJSHWRAVJUAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCCF)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



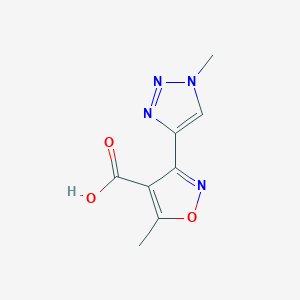

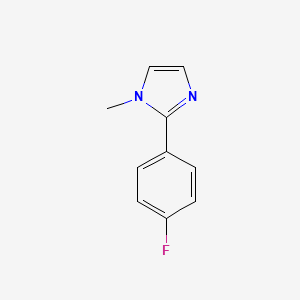
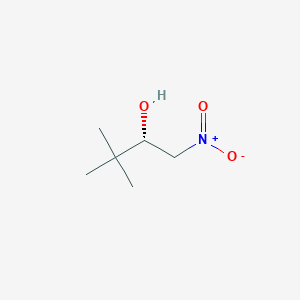
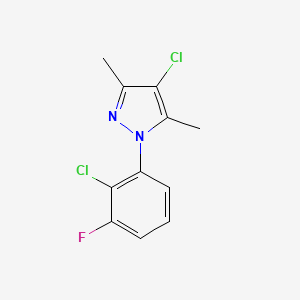
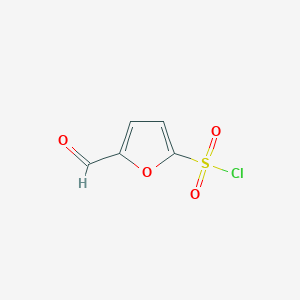
![2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13204498.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13204499.png)
![2-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13204507.png)
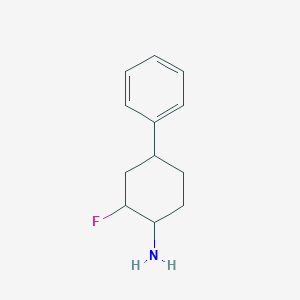
![(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13204519.png)
